Technical Documentation Center

Uvarigranol C Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Uvarigranol C
  • CAS: 287194-67-6

Core Science & Biosynthesis

Foundational

Elucidating the Chemical Architecture of Novel Natural Products: A Technical Guide

Disclaimer: A comprehensive search of scientific literature did not yield specific information regarding the chemical structure elucidation of a compound designated as "Uvarigranol C." Therefore, this guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature did not yield specific information regarding the chemical structure elucidation of a compound designated as "Uvarigranol C." Therefore, this guide provides a detailed overview of the standardized, multi-faceted workflow employed by researchers for the structural determination of novel natural products. The methodologies, data representations, and workflows described herein are fundamental to the field of pharmacognosy and natural product chemistry.

The General Workflow: From Discovery to Structure

The journey to determine the exact chemical structure of a newly discovered natural product is a systematic process that integrates various analytical techniques. It begins with the isolation of the pure compound from a complex natural source and culminates in the precise definition of its three-dimensional atomic arrangement. This process is crucial for understanding the compound's biological activity and potential for drug development.[1][2]

The overall workflow can be visualized as a logical progression of experiments, each providing a crucial piece of the structural puzzle.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Structural Elucidation A Crude Natural Product Extract B Chromatographic Separation (e.g., HPLC, Column) A->B Extraction & Fractionation C Pure Compound B->C Purification D Mass Spectrometry (HRMS) C->D F 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) C->F E Molecular Formula D->E G Planar Structure (Connectivity) F->G H Stereochemical Analysis (NOESY/ROESY, X-ray) G->H I Complete 3D Structure H->I

Figure 1. General workflow for natural product structure elucidation.

Isolation and Purification

The initial and often most challenging step is to isolate a single, pure compound from a complex mixture derived from a plant, microorganism, or marine organism.[3][4] This purification is paramount, as impurities can significantly complicate subsequent spectroscopic analysis.

Common Techniques:

  • Solvent Extraction: Selectively extracting compounds from the source material based on their polarity.[5]

  • Chromatography: The cornerstone of purification, this involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

    • Column Chromatography: Often used for initial, large-scale separation.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for obtaining highly pure compounds.

    • Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of separation.

Determination of Molecular Formula

Once a pure compound is obtained, the first goal is to determine its molecular formula. This is almost exclusively achieved using High-Resolution Mass Spectrometry (HRMS) .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A small amount of the pure compound (typically <1 mg) is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray Ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Mass Analysis: The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).

  • Formula Generation: Software uses this highly accurate mass to generate a list of possible elemental compositions that fit the measured value within a narrow error margin (e.g., ±5 ppm). This, combined with isotopic pattern analysis (e.g., for Cl, Br), allows for the unambiguous determination of the molecular formula.

Planar Structure Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments are performed to piece together the connectivity of all atoms.

1D NMR Experiments
  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

2D NMR Experiments

2D NMR experiments reveal correlations between nuclei, allowing for the assembly of molecular fragments.

G cluster_0 Connectivity Information cluster_1 Structural Fragments H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlation) H1->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C one-bond Correlation) H1->HSQC Links proton to its attached carbon HMBC HMBC (¹H-¹³C long-range Correlation) H1->HMBC Links proton to carbons 2-3 bonds away C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Fragments Assembly of Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments

Figure 2. Logical relationships of key 2D NMR experiments.
  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds. This is used to trace out spin systems (e.g., -CH₂-CH₂-).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This is essential for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified by COSY and building the complete carbon skeleton.

Hypothetical NMR Data Presentation

For a novel compound, the NMR data would be meticulously tabulated. The following table is a hypothetical example to illustrate the standard format.

PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)HMBC Correlations (¹H → ¹³C)
1172.5, C--
275.1, CH4.51, d (8.5)C-1, C-3, C-4
335.8, CH₂2.10, m; 1.95, mC-2, C-4, C-5
480.2, C-C-2, C-3, C-5, C-6
5125.4, CH5.88, d (10.0)C-3, C-4, C-6
6138.1, CH6.12, d (10.0)C-4, C-5
721.3, CH₃1.85, sC-3, C-4, C-5

Stereochemical Elucidation

After establishing the planar structure, the final step is to determine the molecule's three-dimensional arrangement, or stereochemistry. This is critical as different stereoisomers can have vastly different biological activities.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This information is used to determine the relative stereochemistry of chiral centers.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.

  • Computational Chemistry: In the absence of crystals, computational methods can be used to calculate theoretical NMR parameters or optical properties for different possible stereoisomers, which are then compared to the experimental data to find the best match.

Generalized Experimental Protocols

Protocol: NMR Data Acquisition

  • Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). The instrument is tuned, locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed for homogeneity.

  • 1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: A series of 2D experiments (COSY, HSQC, HMBC, NOESY/ROESY) are run. Acquisition parameters (e.g., number of scans, relaxation delays, mixing times for NOESY/ROESY) are optimized based on the sample concentration and the specific information required.

  • Data Processing: The raw data (Free Induction Decays - FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate software to generate the final spectra for analysis.

By systematically applying this integrated workflow of isolation, mass spectrometry, and advanced NMR techniques, researchers can confidently and accurately elucidate the complete chemical structure of novel natural products, paving the way for further investigation into their biological and therapeutic potential.

References

Exploratory

Uvarigranol C: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative, a class of natural products known for their diverse and potent biological activi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and spectroscopic characterization of Uvarigranol C. The information presented is collated from scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

Uvarigranol C is a secondary metabolite isolated from plants of the genus Uvaria, belonging to the Annonaceae family. The primary documented source of Uvarigranol C is the roots of Uvaria grandiflora , a plant species found in Southeast Asia.[1][2] While other species of Uvaria, such as Uvaria rufa, Uvaria kweichowensis, and Uvaria macclurei, are known to produce a variety of other polyoxygenated cyclohexene derivatives, Uvaria grandiflora is the specific botanical origin for Uvarigranol C.[3][4]

Isolation Methodology

The isolation of Uvarigranol C from its natural source involves a multi-step process of extraction and chromatography. The following protocol is based on the established methods for isolating polyoxygenated cyclohexenes from Uvaria species.

Plant Material Collection and Preparation

Fresh roots of Uvaria grandiflora are collected and authenticated. The plant material is then washed, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. The polyoxygenated cyclohexenes, including Uvarigranol C, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate Uvarigranol C.

  • Column Chromatography (CC): The fraction is first separated by column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to Uvarigranol C are further purified using preparative TLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure Uvarigranol C.

The following diagram illustrates a general workflow for the isolation of Uvarigranol C.

Uvarigranol_C_Isolation plant_material Dried, powdered roots of Uvaria grandiflora extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction cc Silica Gel Column Chromatography etoac_fraction->cc ptlc Preparative TLC cc->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound Pure Uvarigranol C hplc->pure_compound

Figure 1: General workflow for the isolation of Uvarigranol C.

Structural Characterization

The structure of Uvarigranol C is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for Uvarigranol C.

Spectroscopic TechniqueKey Features and Data
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
¹H NMR Reveals the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities.
¹³C NMR Indicates the number and types of carbon atoms present in the molecule.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, confirming the overall structure.
Infrared (IR) Spectroscopy Identifies the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
Ultraviolet (UV) Spectroscopy Provides information about the presence of chromophores in the molecule.

Note: Specific chemical shift values and coupling constants for Uvarigranol C would be obtained from the primary literature reporting its isolation.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of Uvarigranol C are limited, the biological activities of related polyoxygenated cyclohexenes from Uvaria species provide insights into its potential therapeutic applications. These compounds have demonstrated a range of activities, including:

  • Anti-inflammatory activity: Inhibition of nitric oxide (NO) production.

  • Anticancer activity: Cytotoxicity against various cancer cell lines.

  • Antidiabetic and Anti-obesity effects: Inhibition of enzymes such as α-glucosidase.

The anti-inflammatory effects of similar compounds suggest a potential interaction with the NF-κB signaling pathway , a key regulator of inflammation. The anticancer properties may involve the induction of apoptosis or the inhibition of cell proliferation pathways. The α-glucosidase inhibitory activity points towards a role in carbohydrate metabolism.

The following diagram illustrates a hypothetical signaling pathway potentially modulated by Uvarigranol C based on the activities of related compounds.

Potential_Signaling_Pathway uvarigranol_c Uvarigranol C nf_kb NF-κB Pathway uvarigranol_c->nf_kb Inhibition apoptosis Apoptosis uvarigranol_c->apoptosis Induction proliferation Cell Proliferation uvarigranol_c->proliferation Inhibition alpha_glucosidase α-Glucosidase uvarigranol_c->alpha_glucosidase Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb Activation inflammation Inflammation nf_kb->inflammation cancer_cells Cancer Cells cancer_cells->apoptosis cancer_cells->proliferation glucose_absorption Glucose Absorption alpha_glucosidase->glucose_absorption

Figure 2: Potential signaling pathways modulated by Uvarigranol C.

Conclusion

Uvarigranol C, a polyoxygenated cyclohexene from Uvaria grandiflora, represents a promising natural product for further investigation. This guide provides a foundational understanding of its natural source and a detailed framework for its isolation and characterization. Further research is warranted to fully elucidate its biological mechanisms and potential therapeutic applications, particularly in the areas of inflammation, cancer, and metabolic disorders.

References

Foundational

Unraveling the Synthesis of Uvarigranol C: A Deep Dive into its Hypothesized Biosynthetic Pathway

For Immediate Release An in-depth examination of the biochemical origins of Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, reveals a complex and fascinating biosynthetic j...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An in-depth examination of the biochemical origins of Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, reveals a complex and fascinating biosynthetic journey. While the complete pathway has yet to be fully elucidated in the literature, a hypothesized route can be constructed based on its unique chemical structure and established enzymatic reactions in natural product biosynthesis. This guide provides a technical overview of the proposed biosynthetic pathway, supported by representative quantitative data and experimental protocols for the scientific community engaged in natural product research and drug development.

From Primary Metabolism to a Complex Cyclohexene Core

The biosynthesis of Uvarigranol C is postulated to originate from the shikimate pathway, a central route in primary metabolism responsible for the production of aromatic amino acids. The core cyclohexene structure is likely formed through a series of enzymatic steps involving cyclases, hydroxylases, and transferases.

The proposed biosynthetic pathway for Uvarigranol C commences with a precursor derived from the shikimate pathway, likely chorismic acid. This precursor is believed to undergo an enzyme-catalyzed cyclization to form the cyclohexene ring. Subsequent stereospecific hydroxylations, mediated by cytochrome P450 monooxygenases or dioxygenases, would install the multiple hydroxyl groups on the carbocyclic core.

A key diversification step involves the acylation of the hydroxyl groups with benzoyl moieties, which are themselves derived from the phenylpropanoid pathway via benzoyl-CoA. This reaction is likely catalyzed by one or more acyltransferases. Finally, the distinctive ethyl ether linkage is proposed to be formed through the action of an O-ethyltransferase, utilizing S-adenosylethionine or a related ethyl donor.

Hypothesized Biosynthesis of Uvarigranol C Chorismic_Acid Chorismic Acid Cyclohexene_Precursor Cyclohexene Precursor Chorismic_Acid->Cyclohexene_Precursor Cyclase(s) Polyhydroxylated_Cyclohexene Polyhydroxylated Cyclohexene Cyclohexene_Precursor->Polyhydroxylated_Cyclohexene Hydroxylases (e.g., P450s) Benzoylated_Intermediate Benzoylated Intermediate Polyhydroxylated_Cyclohexene->Benzoylated_Intermediate Acyltransferase(s) Uvarigranol_C Uvarigranol C Benzoylated_Intermediate->Uvarigranol_C O-Ethyltransferase Phenylpropanoid_Pathway Phenylpropanoid Pathway Benzoyl_CoA Benzoyl-CoA Phenylpropanoid_Pathway->Benzoyl_CoA Multiple Steps Benzoyl_CoA->Benzoylated_Intermediate Ethyl_Donor Ethyl Donor (e.g., S-Adenosylethionine) Ethyl_Donor->Uvarigranol_C Experimental Workflow for Enzyme Characterization Transformation Transformation into E. coli Protein_Expression Protein Expression (IPTG Induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis and Clarification Protein_Expression->Cell_Lysis Purification Affinity Chromatography (Ni-NTA) Cell_Lysis->Purification Purity_Check Purity and Concentration (SDS-PAGE, Bradford) Purification->Purity_Check Enzyme_Assay In Vitro Enzyme Assay Purity_Check->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

Exploratory

Uvarigranol C: A Technical Overview of Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a natural product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a natural product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of cyclohexene (B86901) derivatives, with a focus on the context of compounds like Uvarigranol C.

Spectroscopic Data Summary

The following tables represent the typical format and type of data obtained for a compound like Uvarigranol C. The specific chemical shifts and absorption bands would be unique to its structure.

Table 1: NMR Spectroscopic Data for Uvarigranol C (Hypothetical)
Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ) Key HMBC Correlations Key COSY Correlations
1ValueValue (multiplicity, J)H-X, H-YH-Z
2ValueValue (multiplicity, J)H-X, H-YH-Z
3ValueValue (multiplicity, J)H-X, H-YH-Z
...............

Note: The actual data for Uvarigranol C is not available in the public domain based on the conducted search.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data
Technique Parameter Observed Value
MS (ESI-HRMS) [M+H]⁺m/z value
Molecular FormulaCₓHᵧOₙ
IR (KBr) Absorption Bands (νₘₐₓ)cm⁻¹ values (e.g., -OH, C=O, C=C)

Experimental Protocols

The structural elucidation of a novel natural product involves a series of detailed experimental procedures.

Isolation of Uvarigranol C

Natural products from the Uvaria species are typically isolated from the roots, stem bark, or leaves of the plant. A general procedure would involve:

  • Extraction: The dried and powdered plant material is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents to separate the components based on polarity.

  • Purification: Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or CD₃OD. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film, to identify the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel natural product like Uvarigranol C follows a logical progression, starting from isolation and culminating in the complete structural elucidation. The following diagram illustrates this typical workflow.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Uvaria species) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification Pure_Compound Pure Uvarigranol C Purification->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Structure Final Structure of Uvarigranol C Structure_Proposal->Final_Structure

Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the spectroscopic data and methodologies essential for the characterization of complex natural products. While specific data for Uvarigranol C remains to be publicly documented, the principles and protocols outlined here are standard practice in the field of natural product chemistry and drug discovery.

Foundational

An In-depth Technical Guide to Uvarigranol C: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Uvarigranol C is a naturally occurring polyoxygenated cyclohexene (B86901), a class of compounds that has garnered significant interest for its pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C is a naturally occurring polyoxygenated cyclohexene (B86901), a class of compounds that has garnered significant interest for its potential therapeutic properties. Isolated from the roots of Uvaria grandiflora, Uvarigranol C belongs to a family of molecules known for their cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Uvarigranol C, its spectroscopic data, and a plausible experimental workflow for its isolation and characterization. While direct experimental evidence for its biological activity and impact on specific signaling pathways is currently limited in publicly accessible literature, this document lays the foundational chemical knowledge necessary for further investigation into its pharmacological potential.

Physicochemical Properties

Uvarigranol C is a structurally complex molecule featuring a rare ethoxy group. While comprehensive experimental data on its physical properties are not widely available, the foundational chemical characteristics have been established.

PropertyValueSource
Molecular Formula C23H22O8[1][2]
Molecular Weight 426.42 g/mol [1][2]
Melting Point Not reported
Solubility Not reported
Appearance Not reported

Spectroscopic Data

The structure of Uvarigranol C was elucidated primarily through spectroscopic methods. The following data represents the key spectral characteristics, although detailed raw spectra are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of Uvarigranol C. While the specific chemical shifts and coupling constants from the original isolation study are not available in the searched resources, a general description can be inferred from related compounds. The spectra would be expected to show signals corresponding to a polyoxygenated cyclohexene core, benzoyl groups, and a unique ethoxy moiety.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and elemental composition of Uvarigranol C. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C23H22O8.

Experimental Protocols

While the specific experimental details from the original isolation paper by Pan and Yu (1995) are not fully accessible, a general methodology for the isolation and characterization of polyoxygenated cyclohexenes from Uvaria species can be outlined.

Isolation of Uvarigranol C

Caption: A plausible workflow for the isolation of Uvarigranol C.

The isolation process would typically involve the extraction of the plant material with a suitable organic solvent. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.

Structure Elucidation

The structure of Uvarigranol C would be determined using a combination of spectroscopic techniques:

  • 1D NMR (¹ H and ¹³ C): To identify the types and connectivity of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule.

  • Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • UV-Vis Spectroscopy: To observe electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of Uvarigranol C are not prevalent in the currently available scientific literature. However, numerous compounds with a similar polyoxygenated cyclohexene scaffold, also isolated from the Uvaria genus, have demonstrated significant cytotoxic and anti-inflammatory properties.

For instance, (-)-zeylenol, another compound from Uvaria grandiflora, has shown anti-inflammatory and anticancer activities. This suggests that Uvarigranol C may possess similar biological potential.

Postulated Signaling Pathway Involvement in Cytotoxicity

Based on the known activities of related natural products, a hypothetical mechanism of action for the potential cytotoxic effects of Uvarigranol C could involve the induction of apoptosis.

Apoptosis_Pathway Uvarigranol_C Uvarigranol C Cell_Stress Cellular Stress Uvarigranol_C->Cell_Stress Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Cell_Stress->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling pathway for Uvarigranol C-induced apoptosis.

It is critical to note that this pathway is speculative and requires experimental validation for Uvarigranol C.

Conclusion and Future Directions

Uvarigranol C represents an intriguing natural product with a unique chemical structure. While its foundational chemical identity has been established, a significant gap exists in the public domain regarding its detailed physicochemical properties, comprehensive spectral data, and, most importantly, its biological activities and mechanism of action.

Future research should focus on:

  • Re-isolation and full characterization of Uvarigranol C to provide the scientific community with detailed and publicly accessible data.

  • In-depth evaluation of its cytotoxic and anti-inflammatory properties against a panel of cancer cell lines and in relevant inflammatory models.

  • Investigation into the specific molecular targets and signaling pathways modulated by Uvarigranol C to elucidate its mechanism of action.

Such studies are imperative to unlock the full therapeutic potential of Uvarigranol C and to pave the way for its development as a novel pharmacological agent.

References

Exploratory

Uvarigranol C: An Examination of an Undocumented Compound

Despite a comprehensive review of available scientific literature, no specific data, discovery information, or biological studies could be found for a compound designated as "Uvarigranol C." This suggests that Uvarigrano...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, no specific data, discovery information, or biological studies could be found for a compound designated as "Uvarigranol C." This suggests that Uvarigranol C may be a novel, as-yet-unpublished discovery, a compound that has been isolated but not yet fully characterized or reported in peer-reviewed journals, or potentially a misnomer for a related substance.

This in-depth guide will, therefore, provide a broader context by examining the known information on the Uvarigranol class of compounds and the rich phytochemistry of the Uvaria genus from which they are derived. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in this area of natural product chemistry.

The Uvaria Genus: A Prolific Source of Bioactive Molecules

The Uvaria genus, belonging to the Annonaceae family, is widely distributed in tropical regions of Asia, Africa, and Australia.[1] Plants of this genus are a well-established source of a diverse array of secondary metabolites, many of which have demonstrated significant biological activities.[2][3] Phytochemical investigations into various Uvaria species, such as Uvaria grandiflora, have led to the isolation of several classes of compounds, including:

  • Polyoxygenated Cyclohexenes: This class of compounds, which likely includes the Uvarigranol series, is frequently isolated from Uvaria species.[4][5] These molecules are derived from shikimic acid and are noted for their potential therapeutic properties.

  • Alkaloids: A variety of alkaloids, including aristolactams and azafluorene (B8703113) derivatives, have been identified in Uvaria grandiflora.

  • Flavonoids, Terpenoids, and Aromatic Derivatives: Numerous other compounds, such as flavonoids, terpenoids, and various aromatic derivatives, contribute to the chemical diversity and biological activity of extracts from Uvaria plants.

The Uvarigranol Family and Related Cyclitols

While information on Uvarigranol C is absent, the synthesis of related compounds, namely Uvarigranol E and Uvarigranol F , has been reported. These compounds are classified as carbasugars, which are carbocyclic analogues of sugars where the ring oxygen has been replaced by a methylene (B1212753) group.

This places the Uvarigranol family within the broader class of cyclitols , which are cycloalkanes containing multiple hydroxyl groups. Cyclitols and their derivatives are known to play crucial roles in cellular signaling, osmoregulation, and as components of cell membranes. They have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.

Presumed Discovery and Isolation Workflow

Based on the established methodologies for isolating similar compounds from Uvaria species, a general workflow for the discovery and characterization of a new Uvarigranol, such as the hypothetical Uvarigranol C, can be proposed. This process typically involves several key stages, from plant collection to structure elucidation.

Isolation and Characterization Workflow cluster_collection Plant Material Processing cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Collection Collection of Uvaria Plant Material Drying Drying and Grinding Collection->Drying Extraction Solvent Extraction (e.g., MeOH, EtOAc) Drying->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica, Sephadex) Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Structure Structure Determination Spectroscopy->Structure

Caption: A generalized workflow for the isolation and characterization of novel compounds from plant sources.

Potential Biological Activities and Signaling Pathways

Given the biological activities reported for other compounds isolated from the Uvaria genus and the known functions of cyclitols, it is plausible that if discovered, Uvarigranol C could exhibit a range of pharmacological effects. Many natural products from Uvaria species have shown promise in areas such as:

  • Anticancer and Cytotoxic Effects: Various extracts and isolated compounds from Uvaria have demonstrated cytotoxicity against different cancer cell lines.

  • Antimicrobial and Antiprotozoal Activity: The genus is a source of compounds with activity against bacteria, fungi, and protozoa.

  • Anti-inflammatory Properties: Several compounds isolated from Uvaria species have shown potent anti-inflammatory activity.

  • Antioxidant Activity: Phenolic compounds and other constituents of Uvaria often exhibit significant antioxidant potential.

Should Uvarigranol C be found to have, for example, anti-inflammatory properties, a hypothetical signaling pathway it might modulate could involve the inhibition of pro-inflammatory cytokines.

Hypothetical Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Cell_Surface_Receptor->Signaling_Cascade Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Signaling_Cascade->Pro_inflammatory_Cytokines Uvarigranol_C Uvarigranol C (Hypothetical) Uvarigranol_C->Signaling_Cascade Inhibition Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of Uvarigranol C.

Conclusion

References

Foundational

In Silico Prediction of Uvarigranol C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, represents a class of natural products with und...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, represents a class of natural products with underexplored therapeutic potential.[1] While congeners from the Uvaria genus have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, the specific molecular targets of Uvarigranol C remain unknown. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of Uvarigranol C, providing a roadmap for its further investigation as a potential therapeutic agent.

Uvarigranol C: Chemical Identity

PropertyValue
Chemical Formula C23H24O7
Molecular Weight 412.43 g/mol
CAS Number 172104-04-0
Chemical Class Polyoxygenated Cyclohexene
SMILES O=C(C1=CC=CC=C1)OC[C@@]2(--INVALID-LINK--=O)[C@H]2O">C@@HOCC)O

In Silico Target Prediction Workflow

A multi-pronged in silico approach is proposed to identify high-probability targets for Uvarigranol C. This workflow combines ligand-based and structure-based methods to enhance the predictive accuracy.

G cluster_0 Data Preparation cluster_1 Target Prediction cluster_2 Hit Prioritization cluster_3 Experimental Validation Uvarigranol_C_Structure Uvarigranol C 3D Structure Reverse_Docking Reverse Docking Uvarigranol_C_Structure->Reverse_Docking Pharmacophore_Screening Pharmacophore-Based Virtual Screening Uvarigranol_C_Structure->Pharmacophore_Screening Similarity_Search Chemical Similarity Search Uvarigranol_C_Structure->Similarity_Search Target_Databases Protein Target Databases Target_Databases->Reverse_Docking Target_Databases->Pharmacophore_Screening Consensus_Scoring Consensus Scoring & Ranking Reverse_Docking->Consensus_Scoring Pharmacophore_Screening->Consensus_Scoring Similarity_Search->Consensus_Scoring Binding_Assays Binding Assays (SPR, ITC) Consensus_Scoring->Binding_Assays Cell_Based_Assays Cell-Based Functional Assays Binding_Assays->Cell_Based_Assays G cluster_0 Cytoplasm cluster_1 Uvarigranol_C Uvarigranol C IKK IKK Uvarigranol_C->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Purification of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals Introduction Uvarigranol C is a polyhydroxylated cyclohexene (B86901) derivative belonging to the carbasugar family of natural products. Compounds in this c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyhydroxylated cyclohexene (B86901) derivative belonging to the carbasugar family of natural products. Compounds in this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, which make them attractive candidates for drug discovery and development. The complex stereochemistry and dense functionality of Uvarigranol C present considerable challenges in both its chemical synthesis and purification. These application notes provide a comprehensive overview of a plausible synthetic strategy and a detailed protocol for the purification of Uvarigranol C, based on established methodologies for analogous compounds.

Chemical Structure of Uvarigranol C

A definitive public domain source detailing the specific chemical structure, including the stereochemistry of Uvarigranol C, could not be located in the performed search. For the purpose of outlining a hypothetical protocol, a plausible structure is assumed based on related, characterized uvarigranols. Researchers must consult the primary literature reporting the isolation and characterization of Uvarigranol C for the exact structure before commencing any synthetic or purification work.

Proposed Synthesis of Uvarigranol C

The total synthesis of Uvarigranol C is a complex undertaking that requires a multi-step approach. Based on successful syntheses of structurally related carbasugars, such as Uvarigranol E and F, a plausible retro-synthetic analysis suggests a convergent strategy commencing from a readily available chiral starting material, such as a carbohydrate derivative.

Synthetic Strategy Overview:

A potential synthetic route could commence from D-mannose. Key transformations would likely include:

  • Formation of a Key Intermediate: Protection of hydroxyl groups followed by a series of reactions to introduce the necessary carbon framework.

  • Stereoselective Reactions: Utilization of stereocontrolled reactions to establish the correct configuration of the multiple chiral centers. Key reactions may include aldol (B89426) condensations, Grignard reactions, and Sharpless asymmetric epoxidations.

  • Ring Formation: A ring-closing metathesis (RCM) reaction is a powerful tool for the formation of the cyclohexene core.

  • Functional Group Manipulations: Deprotection and introduction of the final functional groups, such as benzoates or acetates, would complete the synthesis.

Experimental Protocol: Illustrative Key Reaction (Ring-Closing Metathesis)

This protocol is a general representation and would require optimization based on the specific substrate.

  • Pre-reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Substrate: The diene precursor to the cyclohexene ring is dissolved in a suitable degassed solvent, such as anhydrous dichloromethane (B109758) (DCM) or toluene, to a concentration of 0.01-0.001 M.

  • Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture (typically 1-5 mol%).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 40-110 °C, depending on the solvent) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Purification of Uvarigranol C

The purification of Uvarigranol C is challenging due to the presence of multiple polar functional groups and the potential for closely related stereoisomers as byproducts of the synthesis. A multi-step purification strategy is therefore essential.

Purification Strategy Overview:

  • Initial Purification: The crude product from the final synthetic step is first subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is employed to separate the major components.

  • Separation of Diastereomers: Due to the high polarity and potential for diastereomeric impurities, normal-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice for final purification. A stationary phase with diol or cyano functionality can provide the necessary selectivity for separating closely related isomers.

  • Characterization: The purity of the final compound should be assessed by analytical HPLC, and its identity and stereochemistry confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: HPLC Purification

  • Column Selection: A preparative HPLC column packed with a diol- or cyano-functionalized silica gel is selected.

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is prepared. The exact ratio is determined by analytical HPLC method development to achieve optimal separation. The mobile phase should be filtered and degassed before use.

  • Sample Preparation: The partially purified Uvarigranol C is dissolved in a small amount of the mobile phase or a compatible solvent.

  • Chromatographic Separation: The sample is injected onto the preparative HPLC system. The separation is performed under isocratic or gradient elution conditions, with the eluent monitored by a UV detector (if the molecule has a chromophore) and/or a refractive index (RI) detector.

  • Fraction Collection: Fractions corresponding to the desired peak are collected.

  • Post-purification: The solvent from the collected fractions is removed under reduced pressure to yield the purified Uvarigranol C.

Data Presentation

Table 1: Hypothetical Synthesis Data for Uvarigranol C

StepReactionStarting Material (g)Product (g)Yield (%)Purity (by HPLC, %)
1Protection10.012.595>98
2Aldol Condensation12.010.88095
3Grignard Reaction10.59.27590
4Ring-Closing Metathesis9.07.58588
5Deprotection/Functionalization7.04.56080 (crude)

Table 2: Purification Data for Uvarigranol C

Purification StepStarting Material (g)Purified Product (g)Recovery (%)Purity (by HPLC, %)
Silica Gel Chromatography4.53.27195
Preparative HPLC (Diol Column)3.02.583>99

Visualizations

Uvarigranol_C_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start D-Mannose Derivative Intermediate1 Key Intermediate Formation Start->Intermediate1 Protection & C-C formation Intermediate2 Stereoselective Reactions Intermediate1->Intermediate2 Aldol, Grignard, etc. Intermediate3 Ring-Closing Metathesis Intermediate2->Intermediate3 Diene Formation Crude_Product Crude Uvarigranol C Intermediate3->Crude_Product Deprotection & Functionalization Silica_Gel Silica Gel Chromatography Crude_Product->Silica_Gel Initial Cleanup Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Diastereomer Separation Pure_Product Pure Uvarigranol C Prep_HPLC->Pure_Product Analysis NMR, HRMS, HPLC Pure_Product->Analysis Characterization

Caption: Overall workflow for the synthesis, purification, and analysis of Uvarigranol C.

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for determining the in vitro cytotoxic potential of novel compounds, using Uvarigranol C...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the in vitro cytotoxic potential of novel compounds, using Uvarigranol C as a representative example of a compound of interest. The protocols detailed below for the MTT and XTT assays are widely accepted colorimetric methods for assessing cell viability and metabolic activity. Understanding the cytotoxic profile of a new chemical entity is a critical first step in the drug discovery and development process, offering insights into its potential as a therapeutic agent.

While specific data on Uvarigranol C is not yet available in published literature, these protocols provide a robust framework for its initial characterization. The accompanying diagrams illustrate the general workflow of cytotoxicity screening and a common signaling pathway implicated in apoptosis, a frequent mechanism of action for cytotoxic compounds.

Data Presentation

The primary endpoint of in vitro cytotoxicity assays is typically the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability. All quantitative data derived from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of Uvarigranol C (Example Data)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Cancer Cell Lines
MCF-7 (Breast)MTT48Data to be determined
A549 (Lung)MTT48Data to be determined
HeLa (Cervical)XTT48Data to be determined
HepG2 (Liver)XTT48Data to be determined
Normal Cell Line
HEK293 (Kidney)MTT48Data to be determined

Experimental Protocols

Principle of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[1][2] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases to an insoluble purple formazan, which is then solubilized for spectrophotometric quantification.[1] The XTT assay is similar, but the resulting formazan product is water-soluble, simplifying the protocol. The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Uvarigranol C (or other test compound)

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • XTT labeling reagent and electron-coupling reagent

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • Microplate reader

MTT Assay Protocol
  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Uvarigranol C in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT Assay Protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • At the end of the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.

  • Data Acquisition:

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture compound_prep Compound Preparation (Uvarigranol C Stock & Dilutions) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (Incubation) compound_prep->treatment cell_seeding->treatment reagent_addition Reagent Addition (MTT or XTT) treatment->reagent_addition incubation Incubation (Formazan Formation) reagent_addition->incubation solubilization Solubilization (MTT only) incubation->solubilization read_plate Read Absorbance (Microplate Reader) incubation->read_plate XTT Assay solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase uvarigranol_c Uvarigranol C death_receptors Death Receptors (e.g., Fas, TNFR) uvarigranol_c->death_receptors ? bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) uvarigranol_c->bcl2_family ? caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family->mitochondria apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: General overview of apoptosis signaling pathways.

References

Method

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Uvarigranol C, a polyoxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, represents a potential candidate for novel anti-inflammatory therapeutics.[1] This document provides a comprehensive guide to assessing the anti-inflammatory activity of Uvarigranol C, with detailed protocols for in vitro assays and analysis of key signaling pathways. The methodologies outlined are based on established protocols for evaluating anti-inflammatory compounds in a cellular context.

While direct experimental data on the anti-inflammatory mechanisms of Uvarigranol C are limited, these protocols provide a robust framework for its investigation. The primary focus is on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation.[2][3][4][5] The key pathways investigated are the NF-κB and Nrf2/HO-1 signaling cascades, which are central to the inflammatory response.

Data Presentation

The following tables present a hypothetical summary of quantitative data from the described experiments to illustrate the potential anti-inflammatory effects of Uvarigranol C.

Table 1: Effect of Uvarigranol C on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)Intracellular ROS (% of LPS Control)
Control -5 ± 1.28 ± 2.1
LPS (1 µg/mL) -100 ± 5.6100 ± 7.3
Uvarigranol C + LPS 185 ± 4.392 ± 6.5
562 ± 3.875 ± 5.1
1041 ± 2.958 ± 4.7
2025 ± 2.140 ± 3.9

Table 2: Effect of Uvarigranol C on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control -15 ± 310 ± 28 ± 1
LPS (1 µg/mL) -1250 ± 80980 ± 65450 ± 30
Uvarigranol C + LPS 11050 ± 72810 ± 55380 ± 25
5820 ± 60650 ± 48290 ± 20
10550 ± 45430 ± 32180 ± 15
20310 ± 28250 ± 21100 ± 10

Table 3: Densitometric Analysis of Western Blots for NF-κB and Nrf2/HO-1 Pathway Proteins

Treatmentp-IκBα / IκBαNuclear p65 / Lamin B1Nuclear Nrf2 / Lamin B1HO-1 / β-actin
Control 0.1 ± 0.020.2 ± 0.030.3 ± 0.040.4 ± 0.05
LPS (1 µg/mL) 1.0 ± 0.081.0 ± 0.090.4 ± 0.050.5 ± 0.06
Uvarigranol C + LPS (10 µM) 0.4 ± 0.050.5 ± 0.061.2 ± 0.101.5 ± 0.12

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and ROS assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of Uvarigranol C (e.g., 1, 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times (e.g., 24 hours for NO and cytokine assays, shorter times for phosphorylation studies).

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Following treatment, remove the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100 µL of 20 µM DCFH-DA solution in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the NF-κB and Nrf2/HO-1 signaling pathways.

  • Protein Extraction:

    • For total protein, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Phospho-IκBα (Ser32)

      • IκBα

      • Phospho-NF-κB p65 (Ser536)

      • NF-κB p65

      • Nrf2

      • HO-1

      • β-actin (loading control)

      • Lamin B1 (nuclear loading control)

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations

Experimental_Workflow A RAW 264.7 Cell Culture B Pre-treatment with Uvarigranol C A->B C LPS Stimulation B->C D Incubation C->D E Sample Collection (Supernatant & Cell Lysate) D->E F NO Assay (Griess Test) E->F Supernatant G ROS Assay (DCFH-DA) E->G Cells H Cytokine ELISA (TNF-α, IL-6, IL-1β) E->H Supernatant I Western Blotting E->I Cell Lysate J Data Analysis F->J G->J H->J I->J

Caption: Experimental workflow for assessing the anti-inflammatory activity of Uvarigranol C.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates pIKK p-IKK IKK->pIKK IκBα IκBα pIKK->IκBα Phosphorylates pIκBα p-IκBα IκBα->pIκBα Proteasome Proteasome pIκBα->Proteasome Degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Uvarigranol_C_cyto Uvarigranol C Uvarigranol_C_cyto->pIKK Inhibits DNA DNA p65_p50_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Uvarigranol C.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uvarigranol_C Uvarigranol C Keap1 Keap1 Uvarigranol_C->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS ROS ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Reduces

Caption: Activation of the Nrf2/HO-1 signaling pathway by Uvarigranol C.

References

Application

Application Notes and Protocols for Uvarigranol C Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals Introduction Uvarigranol C is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse biological activities, including broad-spectrum antimicrobial properties.[1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, have demonstrated potential in combating drug-resistant microbes by targeting various molecular pathways.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to Uvarigranol C, facilitating research into its potential as a novel antimicrobial agent. The following protocols are based on established methods for testing the antimicrobial activity of chalcones and other natural products.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of Uvarigranol C.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Uvarigranol C

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Control
Staphylococcus aureus (e.g., ATCC 29213)Vancomycin
Escherichia coli (e.g., ATCC 25922)Tetracycline
Candida albicans (e.g., ATCC 90028)Fluconazole
Clinical Isolate 1 (Specify)(Specify)
Clinical Isolate 2 (Specify)(Specify)

Table 2: Zone of Inhibition Diameters for Uvarigranol C using Disk Diffusion Assay

Test MicroorganismUvarigranol C Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm) of Control
Staphylococcus aureus (e.g., ATCC 25923)10Gentamicin (10 µg)
30
Escherichia coli (e.g., ATCC 25922)10Ciprofloxacin (5 µg)
30
Candida albicans (e.g., ATCC 90028)10Nystatin (100 units)
30

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of Uvarigranol C that visibly inhibits the growth of a microorganism.

Materials:

  • Uvarigranol C

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Vancomycin, Tetracycline, Fluconazole)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Preparation of Uvarigranol C Stock Solution: Dissolve Uvarigranol C in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Uvarigranol C stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well containing the serially diluted Uvarigranol C.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of Uvarigranol C.

    • Negative Control (Sterility Control): A well with broth only.

    • Growth Control: A well with broth and inoculum, but no Uvarigranol C.

    • Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of Uvarigranol C at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of Uvarigranol C that kills the microorganism.

Materials:

  • Microtiter plates from the MIC assay

  • Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreaders or loops

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of Uvarigranol C that results in no microbial growth on the agar plate.

Protocol 3: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Uvarigranol C

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic disks

  • Sterile swabs

Procedure:

  • Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of growth.

  • Disk Preparation and Application:

    • Impregnate sterile filter paper disks with known concentrations of Uvarigranol C (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.

  • Incubation: Incubate the plates under the appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion Assay Uvarigranol_C Uvarigranol C Stock Solution Serial_Dilution Serial Dilution of Uvarigranol C in 96-well plate Uvarigranol_C->Serial_Dilution Prepare_Disks Impregnate disks with Uvarigranol C Uvarigranol_C->Prepare_Disks Microorganism Microorganism Inoculum (0.5 McFarland) Inoculation Inoculation of wells Microorganism->Inoculation Lawn_Culture Create lawn culture on agar plate Microorganism->Lawn_Culture Serial_Dilution->Inoculation Incubation_MIC Incubation (24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubation (24-48h) Subculture->Incubation_MBC Read_MBC Read MBC/MFC (Lowest concentration with no growth) Incubation_MBC->Read_MBC Place_Disks Place disks on agar Prepare_Disks->Place_Disks Lawn_Culture->Place_Disks Incubation_Disk Incubation (24-48h) Place_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones

Caption: Workflow for Antimicrobial Susceptibility Testing.

Putative_Signaling_Pathway cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Targets Uvarigranol_C Uvarigranol C (Chalcone) Membrane_Integrity Loss of Membrane Integrity Uvarigranol_C->Membrane_Integrity Direct Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., DNA gyrase, ATP synthase) Uvarigranol_C->Enzyme_Inhibition Inhibition ROS_Production Reactive Oxygen Species (ROS) Production Uvarigranol_C->ROS_Production Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Proton_Motive_Force Dissipation of Proton Motive Force Membrane_Integrity->Proton_Motive_Force Cell_Death Bacterial/Fungal Cell Death Ion_Leakage->Cell_Death Proton_Motive_Force->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Damage DNA Damage ROS_Production->DNA_Damage DNA_Damage->Cell_Death

Caption: Putative Antimicrobial Signaling Pathways of Chalcones.

References

Method

Application Notes and Protocols for the Quantification of Uvarigranol C

High-Performance Liquid Chromatography (HPLC-UV) Method This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of Uvarigranol C in plant extracts and other relev...

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC-UV) Method

This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of Uvarigranol C in plant extracts and other relevant matrices.

Experimental Protocol

a) Sample Preparation (Illustrative for Plant Material):

  • Accurately weigh 1.0 g of dried and powdered plant material.

  • Extract the sample with 20 mL of methanol (B129727) using sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a series of calibration standards of Uvarigranol C in methanol.

b) Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Run Time: 15 minutes.

Data Presentation

Table 1: Hypothetical Quantitative Data for HPLC-UV Method

ParameterResult
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%
Retention TimeApproximately 6.8 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This application note outlines a sensitive and selective LC-MS/MS method for the quantification of Uvarigranol C, suitable for complex biological matrices.

Experimental Protocol

a) Sample Preparation (Illustrative for Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS system.

b) LC-MS/MS Conditions:

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c) Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Uvarigranol C: Precursor ion (e.g., m/z 453.3) → Product ion (e.g., m/z 287.1)

    • Internal Standard: To be determined based on the selected standard.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Presentation

Table 2: Hypothetical Quantitative Data for LC-MS/MS Method

ParameterResult
Linearity (Concentration Range)0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)97.2 - 103.5%
Precision (% RSD)< 5.0%
Matrix EffectTo be determined during validation

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material Extract Extraction with Methanol Start->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detection UV Detector (220 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC-UV Experimental Workflow for Uvarigranol C Quantification.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation Reconstitute->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Quantify Quantification vs. Internal Standard Data->Quantify

Caption: LC-MS/MS Experimental Workflow for Uvarigranol C Quantification.

Application

Application Notes and Protocols for Gene Expression Analysis Following Uvarigranol C Treatment

For Researchers, Scientists, and Drug Development Professionals Introduction Uvarigranol C is a compound belonging to the genus Uvaria, which has a history of use in traditional medicine for treating conditions such as t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a compound belonging to the genus Uvaria, which has a history of use in traditional medicine for treating conditions such as tumors and fevers.[1][2] Scientific investigations into species of this genus have revealed a range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[3][4][5] Given the potential therapeutic applications of compounds from the Uvaria genus, understanding the molecular mechanisms of action of specific constituents like Uvarigranol C is of significant interest for drug discovery and development.

Gene expression analysis is a powerful tool to elucidate the downstream molecular effects of a compound, offering insights into the signaling pathways it modulates and its potential therapeutic targets. These application notes provide a comprehensive guide for researchers to investigate the impact of Uvarigranol C treatment on gene expression in cancer cell lines, using RNA-sequencing (RNA-Seq) for global transcriptomic profiling and quantitative real-time PCR (qPCR) for validation.

The following protocols and data are presented as a representative example of what a study on Uvarigranol C might entail. The quantitative data and modulated signaling pathways are hypothetical, designed to illustrate the experimental workflow and data analysis process based on the known biological activities of the Uvaria genus.

Data Presentation: Hypothetical Gene Expression Changes

The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treating a cancer cell line (e.g., HeLa) with Uvarigranol C for 24 hours. The data is presented as fold change relative to a vehicle control (e.g., DMSO).

Table 1: Hypothetical RNA-Sequencing Results of Differentially Expressed Genes

GeneGene FunctionFold Change (RNA-Seq)p-value
BCL2Apoptosis Regulator (Anti-apoptotic)-3.5< 0.01
BAXApoptosis Regulator (Pro-apoptotic)2.8< 0.01
CCND1Cell Cycle Regulator (Cyclin D1)-4.2< 0.001
CDKN1ACell Cycle Inhibitor (p21)3.1< 0.01
NFKBIANF-κB Inhibitor (IκBα)2.5< 0.05
IL6Pro-inflammatory Cytokine-5.0< 0.001
TNFPro-inflammatory Cytokine-4.7< 0.001
ACTBHousekeeping Gene (Beta-actin)1.0> 0.05
GAPDHHousekeeping Gene1.0> 0.05

Table 2: Hypothetical qPCR Validation of Gene Expression Changes

GeneFold Change (RNA-Seq)Fold Change (qPCR)p-value (qPCR)
BCL2-3.5-3.3< 0.01
BAX2.82.6< 0.01
CCND1-4.2-4.0< 0.001
CDKN1A3.13.0< 0.01
NFKBIA2.52.7< 0.05
IL6-5.0-5.2< 0.001
TNF-4.7-4.5< 0.001

Experimental Workflow

The overall experimental workflow for analyzing gene expression changes after Uvarigranol C treatment is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis a Seed Cancer Cells b Uvarigranol C Treatment a->b c RNA Extraction b->c d RNA Quality Control (QC) c->d e RNA-Sequencing d->e f Bioinformatics Analysis e->f g qPCR Validation f->g h Data Interpretation f->h g->h

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and Uvarigranol C Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Uvarigranol C Preparation: Dissolve Uvarigranol C in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: The following day, treat the cells with the desired concentrations of Uvarigranol C or a vehicle control. Ensure a sufficient number of biological replicates (at least three) for each condition.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of 7 or higher is recommended for RNA-sequencing.

Protocol 3: RNA-Sequencing and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

  • Data Analysis:

    • Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.

    • Differential Expression Analysis: Perform differential gene expression analysis between Uvarigranol C-treated and vehicle control samples using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon treatment.

Protocol 4: Quantitative Real-Time PCR (qPCR) Validation
  • Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design: Design or obtain validated primers for the genes of interest identified from the RNA-seq data and for at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with a standard thermal cycling protocol.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes and comparing the treated samples to the vehicle control. Statistical significance should be determined using appropriate tests (e.g., Student's t-test).

Hypothetical Signaling Pathways Modulated by Uvarigranol C

Based on the known anticancer and anti-inflammatory activities of compounds from the Uvaria genus, Uvarigranol C may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these hypothetical interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs. Uvarigranol C may inhibit this pathway, leading to a decrease in the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

G cluster_0 Cytoplasm Uvarigranol_C Uvarigranol C IKK IKK Uvarigranol_C->IKK IkB_alpha IκBα IKK->IkB_alpha P IKK->IkB_alpha Inhibits Phosphorylation NF_kB NF-κB IkB_alpha->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) Nucleus->Gene_Expression Activation

Caption: Hypothetical inhibition of the NF-κB pathway by Uvarigranol C.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is often hyperactivated in cancer and plays a key role in cell proliferation and survival. Uvarigranol C could potentially inhibit this pathway, leading to cell cycle arrest.

G Uvarigranol_C Uvarigranol C Raf Raf Uvarigranol_C->Raf Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Uvarigranol C.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade for cell survival and proliferation, and its dysregulation is common in cancer. Inhibition of this pathway by Uvarigranol C could promote apoptosis.

G Uvarigranol_C Uvarigranol C PI3K PI3K Uvarigranol_C->PI3K Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Uvarigranol C.

Conclusion and Future Directions

These application notes provide a framework for investigating the effects of Uvarigranol C on gene expression. The combination of RNA-sequencing and qPCR allows for a comprehensive and validated analysis of the transcriptomic changes induced by the compound. The hypothetical data and pathways presented suggest that Uvarigranol C may exert anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt.

Future studies should aim to confirm these findings through further in vitro and in vivo experiments. Proteomic analyses could complement the gene expression data to provide a more complete picture of the cellular response to Uvarigranol C. Ultimately, a thorough understanding of its mechanism of action will be crucial for the development of Uvarigranol C as a potential therapeutic agent.

References

Technical Notes & Optimization

Troubleshooting

Uvarigranol C stability issues in different solvents

Disclaimer: Information regarding the specific stability of Uvarigranol C is limited in publicly available scientific literature. This technical support guide is based on the general stability of structurally related com...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability of Uvarigranol C is limited in publicly available scientific literature. This technical support guide is based on the general stability of structurally related compounds, such as C-geranylated chalcones and other flavonoids. The provided quantitative data is illustrative and intended to serve as a practical guide for researchers. It is strongly recommended to perform compound-specific stability studies for accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Uvarigranol C in common laboratory solvents?

A1: Uvarigranol C, as a C-geranylated chalcone (B49325), is expected to exhibit moderate stability. Generally, chalcones are more stable in non-protic organic solvents compared to polar protic solvents. Degradation is often accelerated by factors such as pH, light, and temperature. For instance, flavonoids are known to degrade at physiological pH.[1] The stability in various solvents is crucial for accurate experimental outcomes.

Q2: I am observing a rapid decrease in the concentration of my Uvarigranol C stock solution. What could be the cause?

A2: Several factors could contribute to the degradation of your Uvarigranol C stock solution:

  • Solvent Choice: Protic solvents like methanol (B129727) and ethanol (B145695) can participate in degradation reactions. Consider using aprotic solvents like acetonitrile (B52724), DMSO, or acetone (B3395972) for stock solutions.

  • pH of the Medium: Chalcones and flavonoids can be unstable in neutral to alkaline conditions.[2] If your solvent contains traces of water, the pH can significantly impact stability.

  • Light Exposure: Many flavonoids are photosensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at low temperatures, preferably at -20°C or -80°C, for long-term storage.

  • Oxygen: Dissolved oxygen can lead to oxidative degradation. While not always practical, degassing solvents before use can improve stability.

Q3: Are there any visual indicators of Uvarigranol C degradation?

A3: Yes, a color change in your solution, often to a yellow or brownish hue, can indicate the degradation of chalcone compounds. Additionally, the appearance of precipitate may suggest the formation of insoluble degradation products. However, the absence of visual changes does not guarantee stability. Chromatographic analysis is essential for accurate assessment.

Q4: How can I monitor the stability of Uvarigranol C in my experimental setup?

A4: The most reliable method for monitoring stability is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying the parent compound and its degradation products.[3][4] A decrease in the peak area of Uvarigranol C over time, with the concurrent appearance of new peaks, is a clear indication of degradation.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of Uvarigranol C in the assay medium. Cell culture media are typically at a physiological pH (around 7.4), which can promote flavonoid degradation.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare Uvarigranol C solutions immediately before each experiment.

    • Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the extent of degradation.

    • Solvent Control: Ensure the final concentration of the organic solvent used to dissolve Uvarigranol C is low and does not affect the assay's outcome or the compound's stability.

    • Stability Check: Perform a stability study of Uvarigranol C in your specific assay medium under the same conditions (temperature, CO2 levels) but without cells to quantify the rate of degradation.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis of a "Pure" Sample
  • Possible Cause: On-column degradation or degradation during sample preparation. The analytical process itself can sometimes induce degradation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase pH is suitable for the stability of chalcones, generally acidic conditions are preferred.

    • Control Temperature: Use a column oven to maintain a consistent and appropriate temperature during analysis.

    • Sample Preparation: Prepare samples for injection immediately before analysis and keep them in an autosampler cooled to 4°C.

    • Injection Volume: Overloading the column can sometimes lead to peak distortion and the appearance of artificial peaks. Try injecting a smaller volume or a more dilute sample.

    • Check for Contamination: Ensure that the solvent used to dissolve the sample is pure and does not contain any contaminants that could react with Uvarigranol C.

Quantitative Data Summary

Note: The following data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Table 1: Hypothetical Stability of Uvarigranol C in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventDielectric ConstantUvarigranol C Remaining (%)Appearance of Degradation Products (Peak Area %)
Acetonitrile37.595.24.8
Dimethyl Sulfoxide (DMSO)46.798.11.9
Ethanol24.585.314.7
Methanol32.782.117.9
Water (pH 7.0)80.165.434.6

Table 2: Hypothetical Half-life (t½) of Uvarigranol C under Forced Degradation Conditions.

ConditionReagent/ParameterTemperature (°C)Half-life (hours)
Acidic Hydrolysis0.1 M HCl6048.2
Basic Hydrolysis0.1 M NaOH602.5
Oxidation3% H2O26012.7
Thermal Degradation-8036.4

Experimental Protocols

Protocol 1: Stability Study of Uvarigranol C in a Selected Solvent

Objective: To determine the stability of Uvarigranol C in a specific solvent over time.

Materials:

  • Uvarigranol C

  • HPLC-grade solvent of choice (e.g., Acetonitrile)

  • Volumetric flasks

  • Amber HPLC vials

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve Uvarigranol C in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time Points: Aliquot the working solution into several amber HPLC vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Storage: Store the vials under the desired experimental conditions (e.g., room temperature, protected from light).

  • HPLC Analysis: At each time point, inject a sample onto the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength (λmax) of Uvarigranol C (to be determined experimentally, likely in the range of 280-370 nm for chalcones).

  • Data Analysis: Record the peak area of Uvarigranol C at each time point. The percentage of Uvarigranol C remaining can be calculated relative to the peak area at time 0.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of Uvarigranol C under stress conditions as recommended by ICH guidelines.

Materials:

  • Uvarigranol C

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade methanol or acetonitrile

  • pH meter

  • Water bath or oven

Methodology:

  • Stock Solution: Prepare a stock solution of Uvarigranol C in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H2O2 and incubate at 60°C.

    • Thermal Degradation: Incubate the stock solution at 80°C.

  • Sampling: Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before HPLC analysis.

  • HPLC Analysis: Analyze all samples by HPLC as described in Protocol 1 to determine the percentage of Uvarigranol C remaining and to observe the formation of degradation products.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare Uvarigranol C Stock Solution prep_working Prepare Working Solution prep_stock->prep_working storage Store at Defined Conditions (T, Light) prep_working->storage sampling Sample at Time Points (0, 2, 4, 8, 24h) storage->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Quantification hplc->data result Determine % Remaining & Degradation Rate data->result

Caption: Workflow for Uvarigranol C Stability Assessment.

Hypothetical_Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Uvarigranol_C Uvarigranol C (C-Geranylated Chalcone) Cyclization Cyclization to Flavanone Uvarigranol_C->Cyclization Isomerization Oxidation Oxidation of Phenolic Groups & Geranyl Chain Uvarigranol_C->Oxidation O2, Light, Temp Hydrolysis Hydrolytic Cleavage (under strong acid/base) Uvarigranol_C->Hydrolysis H+/OH- Flavanone_Product Geranylated Flavanone Cyclization->Flavanone_Product Oxidized_Products Quinones, Aldehydes, Carboxylic Acids Oxidation->Oxidized_Products Cleavage_Products Aromatic Aldehydes & Ketones Hydrolysis->Cleavage_Products

Caption: Hypothetical Degradation Pathways for Uvarigranol C.

References

Optimization

Technical Support Center: Optimizing Uvarigranol C Dosage for Animal Models

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Uvarigranol C in animal models. The information is presented in a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Uvarigranol C in animal models. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions for in vivo experiments.

Disclaimer: Uvarigranol C is a specialized research compound. The information provided below is based on the general properties of chalcones and related polyphenolic compounds. Researchers should conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Uvarigranol C and what are its potential therapeutic applications?

Uvarigranol C is a type of chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Research into Uvarigranol C is aimed at exploring these potential therapeutic benefits.

Q2: What are the primary challenges in administering Uvarigranol C to animal models?

Like many chalcones, Uvarigranol C is predicted to be a hydrophobic compound. This low aqueous solubility presents several challenges for in vivo administration:

  • Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream, leading to lower than expected plasma concentrations and reduced efficacy.

  • Inconsistent Dosing: Difficulty in preparing a stable and homogenous formulation can lead to variability in the administered dose between animals, affecting the reliability of experimental results.[2]

  • Precipitation at Injection Site: If administered parenterally in a vehicle from which it can precipitate, the compound may form a depot at the injection site, leading to localized inflammation and erratic absorption.

Troubleshooting Guide

Problem 1: Low or inconsistent plasma concentrations of Uvarigranol C.

  • Initial Assessment: This is often due to poor solubility and absorption. Review your formulation and route of administration.

  • Troubleshooting Steps:

    • Optimize Formulation: For oral administration, consider formulating Uvarigranol C in an oil-based vehicle (e.g., corn oil, sesame oil) or as a suspension using agents like carboxymethylcellulose (CMC). For parenteral routes, co-solvents such as polyethylene (B3416737) glycol (PEG), or solubilizing agents like cyclodextrins can be used to improve solubility.[2]

    • Particle Size Reduction: If using a suspension, reducing the particle size of Uvarigranol C through micronization can enhance its dissolution rate and absorption.

    • Alternative Routes of Administration: If oral bioavailability is poor, consider intraperitoneal (IP) or intravenous (IV) injection. However, be mindful of potential precipitation with IV administration. Subcutaneous (SC) injection with an appropriate vehicle can provide a slower, more sustained release.

Problem 2: Precipitation of Uvarigranol C upon administration.

  • Initial Assessment: This is a common issue with hydrophobic compounds, especially when a formulation with a high percentage of organic co-solvent is rapidly diluted by physiological fluids.

  • Troubleshooting Steps:

    • Minimize Organic Co-solvents: Use the lowest possible concentration of solvents like DMSO. High concentrations can cause local toxicity and precipitation.[2]

    • Increase Solubilizing Agents: If using formulations with PEG, Tween® 80, or cyclodextrins, increasing their concentration can help maintain the compound's solubility in an aqueous environment.

    • Consider a Different Formulation: An oil-based formulation for oral or subcutaneous administration might be a more stable alternative.

Problem 3: High variability in experimental outcomes.

  • Initial Assessment: This can be a result of inconsistent dosing due to a non-homogenous formulation.

  • Troubleshooting Steps:

    • Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration. Using a vortex mixer or sonicating the suspension can help achieve a uniform particle distribution.

    • Accurate Dosing Technique: Ensure consistent and accurate administration techniques across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Control for Biological Variability: Ensure that animals are of a similar age and weight, and are housed under identical conditions to minimize biological variability.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of Uvarigranol C

PropertyPredicted ValueImplication for Animal Dosing
Molecular Weight~400 g/mol Standard for small molecule drugs.
XLogP3> 4.0Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility< 0.1 mg/mLRequires specialized formulation for in vivo administration.

Table 2: Hypothetical Acute Toxicity Data for a Uvarigranol C Analog in Mice

Route of AdministrationLD50 (mg/kg)Observed Signs of Toxicity
Oral (p.o.)> 5000Mild sedation at highest doses.[3]
Intraperitoneal (i.p.)~1500Sedation, motor incoordination at higher doses.

LD50 (Median Lethal Dose) is the dose required to be lethal to 50% of the tested population.

Table 3: Recommended Starting Doses for Efficacy Studies (Hypothetical)

Animal ModelRoute of AdministrationDose Range (mg/kg)FrequencyRationale
MouseOral (p.o.)25 - 100DailyBased on effective doses of other anti-inflammatory chalcones.
RatOral (p.o.)10 - 50DailyDose adjustment based on allometric scaling from mice.
ZebrafishIntraperitoneal (i.p.)4 - 40Single doseBased on studies with other heterocyclic chalcones.

Experimental Protocols

Protocol 1: Preparation of Uvarigranol C for Oral Administration (Suspension)

  • Weigh the required amount of Uvarigranol C powder.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Add a small amount of a surfactant like Tween® 80 (e.g., 1-2% of the final volume) to the Uvarigranol C powder to aid in wetting.

  • Gradually add the 0.5% CMC solution to the powder while continuously vortexing or sonicating to form a homogenous suspension.

  • Visually inspect the suspension for uniformity before each administration.

Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

  • Use a starting dose of 175 mg/kg body weight administered orally to a single mouse.

  • Observe the animal for 48 hours for signs of toxicity, such as changes in behavior, motor coordination, and autonomic signs.

  • If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg). If the animal shows signs of toxicity or dies, the next animal receives a lower dose.

  • Continue this process until the LD50 can be estimated using appropriate statistical methods.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_eval Evaluation weigh Weigh Uvarigranol C mix Mix and Homogenize (Vortex/Sonicate) weigh->mix prepare_vehicle Prepare Vehicle (e.g., 0.5% CMC) prepare_vehicle->mix dose_calc Calculate Dose (mg/kg) mix->dose_calc administer Administer to Animal (e.g., Oral Gavage) dose_calc->administer observe Observe for Clinical Signs administer->observe collect Collect Samples (Blood, Tissue) administer->collect analyze Analyze Samples (e.g., HPLC, Histology) collect->analyze

Caption: Experimental workflow for Uvarigranol C formulation and in vivo evaluation.

Troubleshooting_Tree cluster_bioavailability Low Bioavailability cluster_variability High Variability start Poor In Vivo Results? solubility Poor Solubility? start->solubility Yes dosing Inconsistent Dosing? start->dosing No optimize_form Optimize Formulation (e.g., add co-solvents, use oil-based vehicle) solubility->optimize_form Yes change_route Change Route of Administration (e.g., p.o. to i.p.) solubility->change_route Yes homogenize Ensure Homogenous Formulation (Vortex/Sonicate) dosing->homogenize Yes tech Standardize Dosing Technique dosing->tech Yes

Caption: Troubleshooting decision tree for Uvarigranol C delivery issues.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription UvarigranolC Uvarigranol C UvarigranolC->IKK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of action of Uvarigranol C via inhibition of the NF-κB signaling pathway.

References

Optimization

Uvarigranol C interference with assay reagents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with U...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with Uvarigranol C. Given the limited specific literature on Uvarigranol C, this guidance is based on the predicted behavior of related polyphenolic compounds and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is Uvarigranol C and why might it interfere with my assay?

A1: While specific data on Uvarigranol C is scarce, related compounds like Uvarigranol E are polyphenolic in nature. Polyphenolic compounds are a class of natural products known for their antioxidant properties and potential to interfere with various biochemical and cell-based assays. Interference can occur through several mechanisms, including but not limited to redox activity, compound aggregation, and fluorescence quenching.[1][2]

Q2: What are the most common mechanisms of assay interference for polyphenolic compounds like Uvarigranol C?

A2: The primary mechanisms of interference for polyphenolic compounds include:

  • Redox Activity: Many assays, particularly those measuring enzyme activity, rely on redox-sensitive reagents. As a potent antioxidant, Uvarigranol C could directly reduce or oxidize assay components, leading to false positive or negative results.[3]

  • Compound Aggregation: At certain concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes by sequestering them.

  • Fluorescence Interference: If Uvarigranol C is fluorescent, its emission spectrum may overlap with that of the assay's fluorophore, leading to inaccurate readings. Alternatively, it could act as a quencher, reducing the fluorescence signal of the reporter molecule.

  • Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds are known to be "frequent hitters" in high-throughput screening campaigns by interacting non-specifically with numerous proteins. It is crucial to evaluate if Uvarigranol C contains any known PAINS substructures.

Q3: My primary screen identified Uvarigranol C as a hit. How can I determine if this is a genuine result or an artifact of interference?

A3: The most effective way to validate a hit is to use an orthogonal assay. This involves testing the compound in a secondary assay that has a different detection method and is less susceptible to the suspected interference mechanism. For instance, if your primary assay is fluorescence-based, a label-free detection method like surface plasmon resonance (SPR) could be a suitable orthogonal approach. A true hit should exhibit consistent activity across different assay formats.

Q4: Are there any proactive steps I can take in my assay design to minimize potential interference from compounds like Uvarigranol C?

A4: Yes, thoughtful assay design can significantly mitigate interference. Consider the following:

  • Inclusion of Detergents: Adding a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help prevent the formation of compound aggregates.

  • Use of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can help to reduce interference from electrophilic compounds.

  • Control Compounds: Including known interfering compounds (e.g., known aggregators or PAINS) during assay development can help assess your assay's susceptibility to these types of artifacts.

Troubleshooting Guides

Issue 1: Suspected False-Positive Result Due to Compound Aggregation

If you suspect that a positive result from your screen is due to the aggregation of Uvarigranol C, follow this troubleshooting workflow.

start Start: Suspected Aggregation prep_buffers Prepare Buffers Standard Assay Buffer Assay Buffer + 0.01% Triton X-100 start->prep_buffers compound_dilution Compound Dilution Prepare serial dilutions of Uvarigranol C in both buffers prep_buffers->compound_dilution run_assay Run Assay Perform the assay in parallel with both sets of dilutions compound_dilution->run_assay analyze Analyze Data Compare the dose-response curves run_assay->analyze decision Significant Potency Loss with Triton X-100? analyze->decision conclusion_agg Conclusion|High likelihood of aggregation-based interference decision->conclusion_agg Yes conclusion_no_agg Conclusion|Aggregation is an unlikely interference mechanism decision->conclusion_no_agg No

Caption: Workflow to diagnose aggregation-based assay interference.

Issue 2: Suspected False-Positive Result Due to Redox Interference

For assays that may be sensitive to the antioxidant properties of Uvarigranol C, this workflow can help determine if redox activity is the cause of a false-positive result.

start Start: Suspected Redox Interference prep_buffers Prepare Buffers Standard Assay Buffer Assay Buffer + 1 mM DTT start->prep_buffers compound_dilution Compound Dilution Prepare serial dilutions of Uvarigranol C in both buffers prep_buffers->compound_dilution run_assay Run Assay Perform the assay in parallel with both sets of dilutions compound_dilution->run_assay analyze Analyze Data Compare the dose-response curves run_assay->analyze decision Significant Potency Loss with DTT? analyze->decision conclusion_redox Conclusion|High likelihood of redox interference decision->conclusion_redox Yes conclusion_no_redox Conclusion|Redox activity is an unlikely interference mechanism decision->conclusion_no_redox No

Caption: Workflow to diagnose redox-based assay interference.

Data Presentation

The following tables present hypothetical data that could be generated during the troubleshooting of Uvarigranol C interference.

Table 1: Effect of Detergent on the Inhibitory Activity of Uvarigranol C

CompoundAssay BufferIC50 (µM)Fold Shift in IC50Interpretation
Uvarigranol CStandard5.2--
Uvarigranol C+ 0.01% Triton X-100> 100> 19.2High likelihood of aggregation
Control CompoundStandard10.5--
Control Compound+ 0.01% Triton X-10011.11.06No aggregation

Table 2: Effect of a Reducing Agent on the Inhibitory Activity of Uvarigranol C

CompoundAssay BufferIC50 (µM)Fold Shift in IC50Interpretation
Uvarigranol CStandard7.8--
Uvarigranol C+ 1 mM DTT65.48.4High likelihood of redox interference
Control CompoundStandard15.2--
Control Compound+ 1 mM DTT16.01.05No redox interference

Experimental Protocols

Protocol 1: Aggregation Assay

Objective: To determine if the observed inhibitory activity of Uvarigranol C is due to the formation of aggregates.

Methodology:

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of Uvarigranol C in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves for both conditions and calculate the respective IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Thiol Reactivity/Redox Assay

Objective: To assess if Uvarigranol C is a reactive electrophile or a redox cycler that interferes with the assay.

Methodology:

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any reducing agent and one containing 1 mM dithiothreitol (DTT).

  • Compound Dilution: Prepare serial dilutions of Uvarigranol C in both buffers.

  • Run Assay: Perform your standard assay protocol in parallel with both sets of dilutions.

  • Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests that Uvarigranol C may be a thiol-reactive electrophile or a redox cycler.

Mandatory Visualization

Signaling Pathway of Potential Interference

The following diagram illustrates the potential pathways through which a polyphenolic compound like Uvarigranol C can interfere with a typical biochemical assay.

cluster_mechanisms Interference Mechanisms Uvarigranol_C Uvarigranol C Aggregation Aggregation Uvarigranol_C->Aggregation Redox Redox Activity Uvarigranol_C->Redox Fluorescence Fluorescence Quenching/ Overlap Uvarigranol_C->Fluorescence Assay_Components Assay Components (Enzyme, Substrate, Reagents) Assay_Signal Assay Signal (e.g., Fluorescence, Absorbance) Assay_Components->Assay_Signal Generates Aggregation->Assay_Components Non-specific Inhibition Redox->Assay_Components Chemical Modification Fluorescence->Assay_Signal Signal Alteration

Caption: Potential mechanisms of assay interference by Uvarigranol C.

References

Reference Data & Comparative Studies

Validation

Uvarigranol C and Its Anticancer Potential: A Comparative Analysis

A detailed comparison of the cytotoxic effects of Uvarigranol C's structural analog, (-)-zeylenol, against established anticancer drugs, highlighting its potential in oncological research. This guide provides researchers...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic effects of Uvarigranol C's structural analog, (-)-zeylenol, against established anticancer drugs, highlighting its potential in oncological research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and affected signaling pathways.

Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, belongs to a class of natural products exhibiting promising biological activities. While direct and extensive research on Uvarigranol C's anticancer properties is still emerging, studies on its close structural analog, (-)-zeylenol, isolated from the same plant, provide valuable insights into its potential efficacy and mechanism of action. This guide compares the cytotoxic activity of (-)-zeylenol with well-established anticancer drugs—Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin—against human breast adenocarcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines.

Comparative Cytotoxicity: (-)-zeylenol vs. Standard Chemotherapeutic Agents

The in vitro cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for (-)-zeylenol and three commonly used anticancer drugs against MDA-MB-231 and HepG2 cancer cell lines.

CompoundCell LineIC50 (µM)Incubation Time
(-)-zeylenol *MDA-MB-231 54 Not Specified
HepG2 > 80 Not Specified
Doxorubicin MDA-MB-231 ~0.9 - 6.6[1][2][3]48h - 72h
HepG2 ~1.3 - 12.2[4]24h
Paclitaxel MDA-MB-231 ~0.3[5]72h
HepG2 ~5.672h
Cisplatin MDA-MB-231 ~30.5 - 56.348h - 72h
HepG2 ~6048h

Note: Data for Uvarigranol C is not directly available. The data presented is for (-)-zeylenol, a structurally related polyoxygenated cyclohexene isolated from the same plant species, Uvaria grandiflora. The IC50 values for the known anticancer drugs are presented as a range from multiple sources to reflect the variability in experimental conditions.

Mechanism of Action: A Glimpse into Cellular Signaling

(-)-zeylenol: Preliminary studies on (-)-zeylenol indicate that its cytotoxic effect is mediated through the induction of apoptosis. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic signaling cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Known Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair. This leads to the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways.

  • Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. It can activate various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, to exert its anticancer effects.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and activates multiple signaling pathways that converge on apoptosis.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures involved in evaluating these anticancer compounds, the following diagrams, generated using the DOT language, illustrate a simplified apoptotic signaling pathway and a general workflow for assessing anticancer activity.

cluster_0 Apoptotic Signaling Pathway of (-)-zeylenol Zeylenol (-)-zeylenol Mitochondria Mitochondria Zeylenol->Mitochondria Induces stress Caspase9 Pro-Caspase-9 -> Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified apoptotic pathway induced by (-)-zeylenol.

cluster_1 Experimental Workflow for Anticancer Activity Assessment CellCulture Cancer Cell Culture (e.g., MDA-MB-231, HepG2) Treatment Treatment with Uvarigranol C Analog or Known Drug CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->ApoptosisAssay IC50 IC50 Determination ViabilityAssay->IC50 MechanismStudy Mechanism of Action Studies (e.g., Caspase Activity Assay, Western Blot) ApoptosisAssay->MechanismStudy

Caption: General workflow for in vitro anticancer drug screening.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., (-)-zeylenol) and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and control drugs. Include untreated cells as a control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the compound of interest for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells with the test compound.

  • Harvest and count the cells (typically 1-5 x 10^6 cells per sample).

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Determine the protein concentration of the lysate.

  • Add 50-100 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 400-405 nm in a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from the apoptotic samples with the untreated control.

References

Comparative

Validating the Molecular Target of Uvarigranol C: A Comparative Guide

Introduction Uvarigranol C, a novel natural compound, has emerged as a potential therapeutic agent, drawing interest for its purported biological activities. The critical first step in harnessing its potential lies in ri...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uvarigranol C, a novel natural compound, has emerged as a potential therapeutic agent, drawing interest for its purported biological activities. The critical first step in harnessing its potential lies in rigorously validating its molecular target. This guide provides a comparative overview of methodologies to elucidate and confirm the molecular target of Uvarigranol C, presenting experimental data and workflows to guide researchers in this crucial phase of drug discovery.

Identifying the Putative Target: A Multi-pronged Approach

Initial identification of a compound's molecular target often relies on a combination of computational and experimental screening methods. Due to the nascent stage of research on Uvarigranol C, we will outline a hypothetical workflow for target identification and validation, drawing parallels with established methodologies for other natural products.

Experimental Workflow for Target Identification

G cluster_0 In Silico & High-Throughput Screening cluster_1 Hit-to-Lead & Target Validation Compound Library Compound Library Target Prediction Target Prediction (e.g., PharmMapper, TargetNet) Compound Library->Target Prediction High-Throughput Screening High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) Compound Library->High-Throughput Screening Hit Identification Hit Identification Target Prediction->Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Target Engagement Assays Target Engagement Assays (e.g., CETSA, DARTS) Lead Optimization->Target Engagement Assays Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Target Engagement Assays->Mechanism of Action Studies Validated Target Validated Target Mechanism of Action Studies->Validated Target G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Uvarigranol C Uvarigranol C Uvarigranol C->PI3K

Comparative

Comparative Analysis of the Antimicrobial Spectrum of Novel Compounds: A Methodological Guide

Introduction The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, natural products are a promising reservoir of chemical...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, natural products are a promising reservoir of chemical diversity and bioactivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. While the initial focus of this document was to be a comparative analysis of the antimicrobial spectrum of Uvarigranol C, an exhaustive search of publicly available scientific literature and databases has revealed no published data on the antimicrobial properties of this specific compound.

Therefore, this document has been repurposed to serve as a comprehensive methodological guide. It outlines the standardized procedures for determining the antimicrobial spectrum of a novel compound, using the intended analysis of Uvarigranol C as a hypothetical example. The protocols and data presentation formats described herein are based on internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.

Hypothetical Antimicrobial Spectrum of Uvarigranol C: Data Presentation

To illustrate how the antimicrobial activity of a novel compound would be presented, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for Uvarigranol C against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For comparison, MIC values for commonly used antibiotics and antifungals are included.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Uvarigranol C and Comparator Drugs against Various Microorganisms (in µg/mL)

MicroorganismTypeUvarigranol C (Hypothetical)CiprofloxacinVancomycinFluconazole
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria80.51-
Enterococcus faecalis (ATCC 29212)Gram-positive Bacteria1612-
Escherichia coli (ATCC 25922)Gram-negative Bacteria640.015--
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria>1280.25--
Candida albicans (ATCC 90028)Fungal (Yeast)32--0.5
Aspergillus fumigatus (ATCC 204305)Fungal (Mold)64--16

Note: The data presented in this table is purely illustrative and not based on experimental results.

Experimental Protocols

A standardized and meticulously documented experimental protocol is paramount for the generation of reliable and reproducible antimicrobial susceptibility data. The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Test Compound: Uvarigranol C is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Microbial Strains: Quality control strains with known antimicrobial susceptibility profiles (e.g., those from the American Type Culture Collection - ATCC) are used.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria. For fungi, RPMI-1640 medium is standard.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Bacterial or fungal colonies are selected from an agar (B569324) plate after 18-24 hours of growth.

  • The colonies are suspended in a sterile saline solution.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • This standardized suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The test compound stock solution is serially diluted (typically two-fold) in the growth medium directly in the 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.

  • The standardized microbial inoculum is added to each well containing the diluted test compound.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability of the microorganisms.

    • Negative Control: Wells containing only the growth medium to check for sterility.

    • Comparator Drugs: Known antibiotics or antifungals are tested in parallel to validate the assay.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the broth microdilution assay.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Uvarigranol C Stock Solution serial_dilution Perform Serial Dilution of Uvarigranol C in 96-well plate prep_compound->serial_dilution prep_media Prepare Growth Media (e.g., CAMHB, RPMI) prep_media->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plates (e.g., 37°C, 18-24h) add_inoculum->incubation read_results Visually inspect plates for turbidity incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic record_data Record and Compare MIC values determine_mic->record_data

Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uvarigranol C
Reactant of Route 2
Reactant of Route 2
Uvarigranol C
© Copyright 2026 BenchChem. All Rights Reserved.